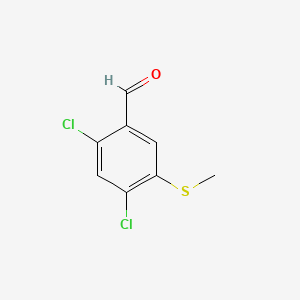
2,4-Dichloro-5-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6Cl2OS and a molecular weight of 221.1 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2,4-Dichloro-5-(methylthio)benzaldehyde typically involves the chlorination of 5-(methylthio)benzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
Análisis De Reacciones Químicas
2,4-Dichloro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(methylthio)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine and methylthio substituents can also influence the compound’s reactivity and binding affinity to various biological targets .
Comparación Con Compuestos Similares
2,4-Dichloro-5-(methylthio)benzaldehyde can be compared with other similar compounds such as:
2,4-Dichlorobenzaldehyde: This compound lacks the methylthio group and has different reactivity and applications.
5-(Methylthio)benzaldehyde: This compound lacks the chlorine substituents and has different chemical properties and uses.
2,4-Dichloro-5-fluorobenzaldehyde: This compound has a fluorine atom instead of the methylthio group, leading to different reactivity and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6Cl2OS |
|---|---|
Peso molecular |
221.10 g/mol |
Nombre IUPAC |
2,4-dichloro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 |
Clave InChI |
BKVLTNBUZWMCBR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C(=C1)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


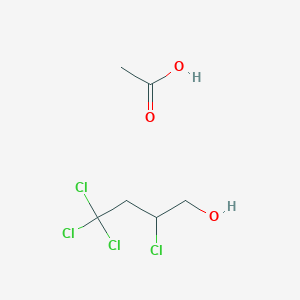
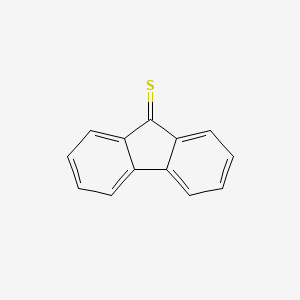
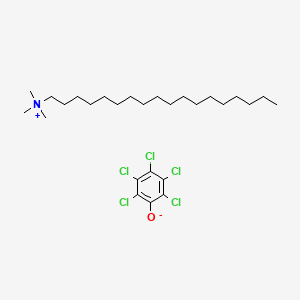

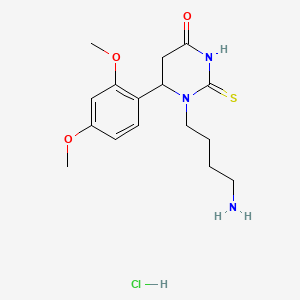
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
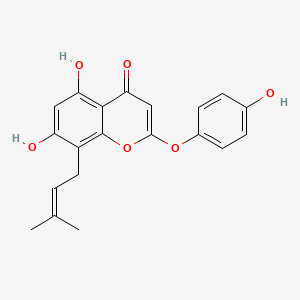
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
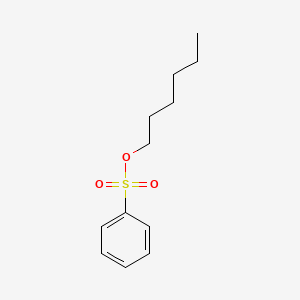
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
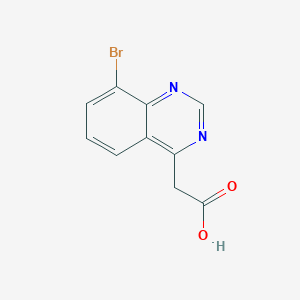
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
